molecular formula C15H17N5O2S B6505460 N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421512-78-8

N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6505460
CAS No.: 1421512-78-8
M. Wt: 331.4 g/mol
InChI Key: SNXWCSVRMRLPQA-UHFFFAOYSA-N
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Description

The compound “N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide” features a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide group at position 4. The carboxamide nitrogen is further linked to a methylpyrazole moiety bearing a furan-2-yl substituent at position 5.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-3-5-11-14(23-19-17-11)15(21)16-9-10-8-12(20(2)18-10)13-6-4-7-22-13/h4,6-8H,3,5,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXWCSVRMRLPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Melting Points and Yields

Compound Substituents Melting Point (°C) Yield (%) Reference
Target Compound 5-(furan-2-yl), 4-propyl-thiadiazole Not reported Not reported
3a (C21H15ClN6O) Phenyl, chloro 133–135 68
3b (C21H14Cl2N6O) 4-Chlorophenyl, chloro 171–172 68
3c (C22H17ClN6O) p-Tolyl, chloro 123–125 62
Thiourea Phenoxy, thiadiazole-thiourea Not reported Not reported

Key Observations :

  • Chloro and aryl substituents increase melting points (e.g., 3b vs. 3a) due to enhanced intermolecular interactions .
  • The target compound’s furan-2-yl group may lower melting points compared to chlorophenyl analogues due to reduced polarity.

Table 2: Spectral Data Comparison

Compound Key ^1H-NMR Signals (δ, ppm) MS (ESI) [M+H]+ Reference
Target Compound Expected:
  • Furan H: ~7.3–7.5 (d), 6.3–6.5 (m)
  • Pyrazole-CH2: ~4.5–5.0
  • Thiadiazole-CH3: ~2.6–2.7 | Calculated: ~375–385 | — | | 3a | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) | 403.1 | | | 3d | 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) | 421.0 | | | Thiourea | Not reported | Not reported | |

Key Observations :

  • Methyl groups on pyrazole/thiadiazole resonate near δ 2.6–2.7 ppm across analogues .
  • Aromatic protons in furan (target) vs. phenyl (3a, 3d) exhibit distinct splitting patterns and shifts.

Substituent Effects on Reactivity and Stability

  • Steric effects : The propyl group at position 4 of the thiadiazole in the target compound may increase steric hindrance compared to smaller substituents (e.g., methyl in 3a–3p), affecting solubility and crystallinity .

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